molecular formula C14H21NO3S B1445821 tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 1373496-97-9

tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B1445821
M. Wt: 283.39 g/mol
InChI Key: PFGAIOBFUPENKG-UHFFFAOYSA-N
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Description

This compound is a chemical with the CAS Number: 1373496-97-9 . It has a molecular weight of 283.39 . The IUPAC name for this compound is tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno [2,3-c]pyran-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO3S/c1-13(2,3)18-12(16)10-8-6-14(4,5)17-7-9(8)19-11(10)15/h6-7,15H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is utilized in the synthesis of 2-amino-4H-pyrans, an important group of compounds with various applications such as anti-cancer, antihypertensive, and coronary dilating agents. These compounds are also significant intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006).

Catalysis and Green Chemistry

  • A green and facile method for the synthesis of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano-(3,2-c)pyridine-6(5H)-carboxylate derivatives using ionic liquids as a medium indicates a shift towards more environmentally friendly practices in chemical synthesis (张梅梅, 周玉静, 李玉玲, 刘蕴, & 王香善, 2013).

Crystal Structure Analysis

  • Research on a new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, focuses on its eco-friendly synthesis and spectral properties. The crystal structure of this compound is stabilized by intermolecular and intramolecular hydrogen bonds, which is crucial for understanding its chemical behavior (Sharma, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).

Pharmaceutical Research

  • In the field of pharmaceutical research, the synthesis of hexuronic acids (tert-butyl esters of methyl pyranosides) from tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylate demonstrates the compound's significance in creating stereoisomeric structures used in medicinal chemistry (Mieczkowski & Zamojski, 1977).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . The MSDS contains information about the potential hazards of the compound and recommendations for handling and storage.

properties

IUPAC Name

tert-butyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-13(2,3)18-12(16)10-8-6-14(4,5)17-7-9(8)19-11(10)15/h6-7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGAIOBFUPENKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 6
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tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Citations

For This Compound
2
Citations
JO Agola, L Hong, Z Surviladze, O Ursu… - ACS chemical …, 2012 - ACS Publications
Mapping the functionality of GTPases through small molecule inhibitors represents an underexplored area in large part due to the lack of suitable compounds. Here we report on the …
Number of citations: 97 pubs.acs.org
JO Agola - 2011 - search.proquest.com
Rab and Rho subfamilies of GTPases are functionally linked to intracellular trafficking and organization of the cytoskeleton respectively. Despite their roles, use of small molecule …
Number of citations: 4 search.proquest.com

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